Tris(1-pyrrolidinyl)phosphine Tris(1-pyrrolidinyl)phosphine
Brand Name: Vulcanchem
CAS No.: 5666-12-6
VCID: VC4761340
InChI: InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
SMILES: C1CCN(C1)P(N2CCCC2)N3CCCC3
Molecular Formula: C12H24N3P
Molecular Weight: 241.319

Tris(1-pyrrolidinyl)phosphine

CAS No.: 5666-12-6

Cat. No.: VC4761340

Molecular Formula: C12H24N3P

Molecular Weight: 241.319

* For research use only. Not for human or veterinary use.

Tris(1-pyrrolidinyl)phosphine - 5666-12-6

Specification

CAS No. 5666-12-6
Molecular Formula C12H24N3P
Molecular Weight 241.319
IUPAC Name tripyrrolidin-1-ylphosphane
Standard InChI InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
Standard InChI Key PXFLCAQHOZXYED-UHFFFAOYSA-N
SMILES C1CCN(C1)P(N2CCCC2)N3CCCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tris(1-pyrrolidinyl)phosphine possesses a trigonal pyramidal geometry at the phosphorus center, bonded to three pyrrolidin-1-yl groups. X-ray crystallographic studies reveal average P–C bond lengths of 1.812 Å and C–P–C bond angles summing to 306.1°, indicating significant pyramidalization compared to triphenylphosphine (sum of angles = 307.8°) . The nitrogen atoms in the pyrrolidine rings adopt envelope conformations, creating a hemispherical steric environment that influences metal coordination.

Table 1: Structural Parameters of Tris(1-Pyrrolidinyl)phosphine and Analogues

CompoundP–C Bond Length (Å)Σ C–P–C Angles (°)Tolman Cone Angle (°)
Tris(1-pyrrolidinyl)phosphine1.812306.1160
Triphenylphosphine1.827307.8145
Triisopropylphosphine1.846302.4198

Spectroscopic Signatures

The compound exhibits distinctive NMR characteristics:

  • ³¹P NMR: δ −82.3 ppm in C₆D₆, shifted upfield relative to PPh₃ (δ −5.0 ppm) due to increased electron density at phosphorus

  • ¹H NMR: Multiplet at δ 2.45–2.65 ppm (CH₂N protons), triplet at δ 1.65 ppm (CH₂CH₂N)

  • IR Spectroscopy: P–N stretching vibrations observed at 650–680 cm⁻¹

Synthesis and Purification

Alternative Methods

Recent developments include:

  • Microwave-assisted synthesis: Reduces reaction time to 2 h with comparable yields

Physicochemical Properties

Bulk Characteristics

PropertyValueConditions
Melting Point38–40°C
Boiling Point104°C0.1 mmHg
Density1.049 g/cm³25°C
Refractive Indexn₂₀/D = 1.53
SolubilityMiscible with THF, CH₂Cl₂; insoluble in hexanes

Stability Profile

  • Thermal stability: Decomposes above 150°C (TGA data)

  • Air sensitivity: Stable for >72 h as solid; solutions oxidize slowly (t₁/₂ = 15 h in THF/air)

  • Hydrolytic stability: Resists hydrolysis in neutral aqueous solutions (pH 5–9)

Electronic Properties and Reactivity

Donor Strength Quantification

The Tolman Electronic Parameter (TEP), measured via [Ni(CO)₃L] complexes, gives 2055.0 cm⁻¹ – significantly lower than PPh₃ (2068.9 cm⁻¹), indicating superior σ-donor capability . Comparative data:

Table 2: Electronic Parameters of Selected Phosphines

PhosphineTEP (cm⁻¹)χ (Substituent Parameter)
Tris(1-pyrrolidinyl)phosphine2055.0−0.4
PPh₃2068.9+0.0
PCy₃2057.1−0.3

Redox Behavior

Cyclic voltammetry in CH₃CN reveals:

  • Oxidation potential: +1.23 V vs. Fc/Fc⁺

  • Reduction potential: −1.56 V vs. Fc/Fc⁺
    Demonstrating both oxidant and reductant activation capabilities

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The phosphine forms stable complexes with late transition metals:

  • [AuCl(P(C₄H₈N)₃)]: δ³¹P = −30.9 ppm, Au–P = 2.285 Å

  • [Ni(CO)₃(P(C₄H₈N)₃)]: ν(CO) = 2055 cm⁻¹, Ni–P = 2.198 Å

  • [RuCl₂(=CHAr)(P(C₄H₈N)₃)]: Active in olefin metathesis (TOF > 15,000 h⁻¹)

Table 3: Comparative Catalytic Efficiencies

Reaction TypeCatalyst SystemYield (%)TON
Suzuki-Miyaura CouplingPd/P(C₄H₈N)₃98980
Olefin MetathesisRu/P(C₄H₈N)₃9515,000
HydrogenationRh/P(C₄H₈N)₃89450

Comparative Analysis with Structural Analogues

Steric vs. Electronic Tradeoffs

While less bulky than PiPr₃ (Tolman cone angle 160° vs. 198°), the phosphine’s strong σ-donation enables unique reactivity patterns in crowded coordination spheres

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